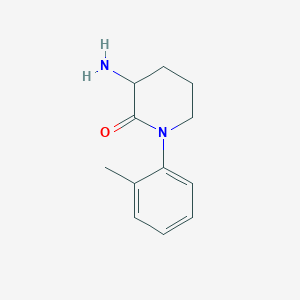

3-Amino-1-(2-methylphenyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-(2-methylphenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-9-5-2-3-7-11(9)14-8-4-6-10(13)12(14)15/h2-3,5,7,10H,4,6,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWIUYVUFJKMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCCC(C2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340035-39-3 | |

| Record name | 3-amino-1-(2-methylphenyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Amino-1-(2-methylphenyl)piperidin-2-one Scaffold

Executive Summary: The Constrained Peptidomimetic Core

3-Amino-1-(2-methylphenyl)piperidin-2-one represents a specialized subclass of

In modern drug discovery, this scaffold serves two critical roles:

-

-Turn Mimetic: The six-membered lactam ring forces the amino functionality into a specific equatorial/axial orientation, mimicking the

-

Hydrophobic Shielding: The N-(2-methylphenyl) (or o-tolyl) group introduces a high-energy steric clash with the lactam carbonyl. This forces the aromatic ring out of planarity (orthogonal twist), creating a distinct hydrophobic pocket often exploited in Factor Xa inhibitors and GPCR ligands to induce "induced-fit" binding.

Structural Dynamics & Pharmacophore Analysis

Conformational Locking (The "Ortho Effect")

The defining feature of this molecule is the steric interaction between the C2-Carbonyl oxygen and the C2'-Methyl group of the phenyl ring. Unlike an unsubstituted phenyl group, which might rotate freely, the o-tolyl group adopts a preferred conformation nearly perpendicular to the lactam plane.

-

Lipophilicity Shift: The N-arylation drastically shifts the LogP from -0.8 (core lactam) to approximately 2.1–2.5, enabling blood-brain barrier (BBB) penetration.

-

Chirality: The C3 position is a stereocenter. The (S)-enantiomer is derived from L-Ornithine and is typically the bioactive form in protease inhibitors.

Pharmacophore Mapping

The molecule presents three distinct interaction vectors:

-

H-Bond Donor: The C3-Primary Amine (interaction with Asp/Glu residues in active sites).

-

H-Bond Acceptor: The C2-Carbonyl (interaction with backbone amides).

-

Hydrophobic Anchor: The o-Tolyl group (occupies S1/S4 pockets).

Synthetic Architecture: High-Fidelity Protocols

While classical routes involve the cyclization of linear amino acids, the most robust method for medicinal chemistry—ensuring enantiopurity and scalability—is the Copper-Catalyzed Goldberg Arylation of a protected lactam.

Primary Route: Modified Goldberg Coupling

This protocol avoids the racemization often seen in high-temperature cyclizations.

Reagents:

-

Substrate: (S)-3-((tert-butoxycarbonyl)amino)piperidin-2-one (derived from L-Ornithine).

-

Coupling Partner: 2-Iodotoluene.[1]

-

Catalyst System: CuI (Copper(I) Iodide) + Diamine Ligand (e.g., N,N'-dimethylethylenediamine or trans-1,2-cyclohexanediamine).

-

Base:

(Potassium Phosphate).

Step-by-Step Methodology

-

Catalyst Pre-complexation: In a flame-dried Schlenk tube, charge CuI (5 mol%) and

(2.0 equiv). Evacuate and backfill with Argon. -

Substrate Addition: Add the Boc-protected lactam (1.0 equiv) and 2-Iodotoluene (1.2 equiv).

-

Ligand Introduction: Add the diamine ligand (10 mol%) and anhydrous 1,4-Dioxane via syringe.

-

Thermal Activation: Heat the mixture to 90°C for 12–16 hours. Note: The o-tolyl steric bulk requires higher energy than simple phenyl coupling.

-

Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad.

-

Deprotection: Treat the crude intermediate with 4M HCl in Dioxane to remove the Boc group.

-

Isolation: Neutralize with

and extract to yield the free amine.

Synthetic Workflow Diagram

Analytical Validation & Properties

To validate the synthesis, researchers must look for specific spectroscopic signatures resulting from the N-arylation.

Physicochemical Profile

| Property | Value (Predicted/Exp) | Significance |

| Molecular Weight | 204.27 g/mol | Fragment-like, ideal for FBDD. |

| cLogP | ~1.8 – 2.2 | Good membrane permeability. |

| TPSA | ~46 | High CNS penetration potential. |

| pKa (Amine) | ~8.4 | Protonated at physiological pH. |

NMR Diagnostics

-

Aromatic Shielding: The protons on the piperidine ring at C6 (adjacent to Nitrogen) will show a downfield shift (

3.4–3.8 ppm) due to the anisotropic effect of the N-aryl ring. -

Methyl Group: The o-tolyl methyl group typically appears as a sharp singlet around

2.1–2.3 ppm. -

Diastereotopy: The C6 protons are diastereotopic. The degree of splitting (

) indicates the rigidity of the ring conformation induced by the aryl group.

Medicinal Chemistry Applications

Factor Xa & Thrombin Inhibition

This scaffold is a simplified analog of the valerolactam core found in Apixaban and Rivaroxaban precursors. The N-aryl lactam serves as a rigid linker that orients the basic amine (interacting with the S1 specificity pocket residue Asp189) and the distal aromatic group (interacting with the S4 hydrophobic pocket).

GPCR Ligand Design

The 3-amino-piperidin-2-one core is a "privileged structure" for GPCRs.

-

Mechanism: The rigid lactam ring reduces the entropic penalty of binding.

-

Versatility: Acylation of the 3-amino group allows for the rapid generation of urea or amide libraries to probe the secondary binding pockets of receptors like CCR2 or CXCR4.

References

-

Buchwald-Hartwig/Goldberg Arylation

-

Mechanism & Ligands: Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles. Journal of the American Chemical Society, 123(31), 7727-7729. Link

-

Diamine Ligands: Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). Insights into the origin of high activity and stability of catalysts derived from bulky monodentate ligands in the Pd-catalyzed C-N bond formation. Journal of the American Chemical Society.[2] Link

-

-

Scaffold Synthesis (Ornithine Lactams)

-

Medicinal Chemistry Context

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors - Google Patents [patents.google.com]

- 5. Nitrogen Arylation for Macrocyclization of Unprotected Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Properties of N-Aryl-3-Aminopiperidin-2-one Derivatives

This guide serves as an authoritative technical resource on N-aryl-3-aminopiperidin-2-one derivatives , a privileged scaffold in medicinal chemistry known for its utility as a conformationally constrained amino acid surrogate and its prominence in Factor Xa inhibitors and CGRP receptor antagonists.

Executive Summary & Scaffold Significance

The N-aryl-3-aminopiperidin-2-one scaffold (also referred to as an N-aryl-ornithine lactam) represents a critical structural motif in modern drug discovery. Chemically, it consists of a six-membered lactam (piperidin-2-one) substituted at the N1 position with an aromatic ring and at the C3 position with a primary amine.

Therapeutic Relevance:

-

Factor Xa Inhibition: The scaffold serves as a neutral, non-hydrolyzable core that orients substituents into the S1 and S4 pockets of the coagulation Factor Xa enzyme.

-

CGRP Receptor Antagonism: Recent optimization campaigns (e.g., Merck & Co., 2024) have utilized 3-aminopiperidin-2-one cores to develop potent oral antagonists for migraine treatment.

-

Peptidomimetics: The scaffold acts as a constrained mimic of the Ala-Gly dipeptide or Arginine, locking the backbone into a specific

-turn conformation, which enhances receptor affinity and metabolic stability compared to flexible linear peptides.

Physicochemical & Structural Properties[1][2]

Conformational Dynamics

The lactam ring imposes a rigid constraint on the molecular backbone. Unlike linear amino acids, the

-

Pucker: The piperidinone ring typically adopts a half-chair or distorted sofa conformation.

-

N-Aryl Orientation: The N1-aryl group is forced out of coplanarity with the lactam amide bond due to steric clash with the adjacent carbonyl oxygen and C6 protons. This creates a distinct "propeller-like" twist, often exploiting hydrophobic pockets (e.g., the S4 pocket in proteases) via

-stacking or hydrophobic enclosure.

Property Profile

The following table summarizes the core physicochemical characteristics of the unsubstituted scaffold versus a typical bioactive derivative (e.g., N-(4-methoxyphenyl)).

| Property | Core (3-amino-N-H) | Derivative (3-amino-N-aryl) | Impact on Drug Design |

| Molecular Weight | 114.15 Da | ~220–350 Da | Fragment-like; allows for significant decoration. |

| LogP (Lipophilicity) | -0.8 (Hydrophilic) | 1.5 – 3.5 (Modulate) | N-arylation drastically improves membrane permeability. |

| pKa (C3-Amine) | ~7.8 – 8.2 | ~7.5 – 8.0 | Basic enough for salt formation; lower than acyclic amines due to EWG effect of carbonyl. |

| H-Bond Donors | 2 (Amine + Amide NH) | 1 (Amine only) | Loss of Amide NH donor reduces non-specific binding; improves CNS penetration. |

| Metabolic Stability | High (Renal excretion) | Variable (CYP oxidation) | The N-aryl ring is a "soft spot" for CYP450 oxidation (hydroxylation). |

Synthetic Methodologies

The synthesis of N-aryl-3-aminopiperidin-2-one derivatives generally follows two distinct strategic disconnections: Post-Cyclization N-Arylation (Route A) and Cyclization of N-Aryl Precursors (Route B).

Route A: Metal-Catalyzed N-Arylation (Preferred)

This route allows for the late-stage diversification of the chiral lactam core.

-

Substrate: Protected 3-aminopiperidin-2-one (e.g., Cbz- or Boc-protected).

-

Reagents: Aryl bromide/iodide, Pd catalyst (e.g., Pd2(dba)3), Ligand (Xantphos or BrettPhos), Base (Cs2CO3).

-

Mechanism: Buchwald-Hartwig Cross-Coupling.[1]

-

Advantages: High functional group tolerance; retention of C3 stereochemistry.

Route B: Intramolecular Cyclization

Used when the N-aryl bond is difficult to form sterically.

-

Precursor: N-aryl-2,5-diaminopentanoic acid derivatives.

-

Mechanism: Amide bond formation using coupling reagents (HATU/EDC) or intramolecular alkylation.

Visualization of Synthetic Pathways

The following diagram illustrates the decision logic and workflow for synthesizing these derivatives.

Figure 1: Strategic disconnections for the synthesis of N-aryl-3-aminopiperidin-2-one derivatives. Route A is preferred for library generation.

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol describes the synthesis of (S)-1-(4-methoxyphenyl)-3-((tert-butoxycarbonyl)amino)piperidin-2-one . This is a self-validating protocol; the color change of the catalyst and the disappearance of the starting material by TLC act as internal checkpoints.

Materials:

-

(S)-3-(Boc-amino)piperidin-2-one (1.0 equiv)

-

4-Bromoanisole (1.2 equiv)

-

Pd_2(dba)_3 (2 mol%)

-

Xantphos (4 mol%)

-

Cs_2CO_3 (1.5 equiv, dried)

-

1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd_2(dba)_3 and Xantphos in 1/3 of the dioxane volume. Stir at room temperature for 10 minutes. Checkpoint: Solution should turn from dark purple/red to a clear orange/brown, indicating active catalyst formation.

-

Reaction Assembly: Add the lactam, aryl bromide, and cesium carbonate to a reaction vial. Add the pre-formed catalyst solution and the remaining dioxane.

-

Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vial with a Teflon-lined cap.

-

Heating: Heat the reaction block to 100°C. Stir vigorously (800 rpm) for 12–16 hours.

-

Work-up: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes at 40-60% EtOAc.

Structure-Activity Relationship (SAR) & Biological Mechanism

The biological activity of this scaffold is driven by its ability to position the C3-amine and N1-aryl groups into specific receptor subsites.

Pharmacophore Mapping

-

C3-Amine: Acts as a critical hydrogen bond donor. In Factor Xa inhibitors, this often interacts with the carbonyl of Gly216 or similar backbone residues.

-

N1-Aryl Group: Occupies the S4 hydrophobic pocket. Substituents on this ring (e.g., 4-OMe, 4-Cl) modulate potency and metabolic clearance.

-

Lactam Carbonyl: Acts as a hydrogen bond acceptor, often interacting with solvent water or specific receptor residues to orient the ring.

Mechanistic Diagram (Factor Xa Context)

The following diagram visualizes the "L-Shaped" binding mode common in protease inhibitors utilizing this scaffold.

Figure 2: Pharmacophore mapping of N-aryl-3-aminopiperidin-2-one in the context of Factor Xa inhibition. The N1-aryl group is critical for S4 pocket occupancy.

References

-

Staas, D. D., et al. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists.[2][3] Bioorganic & Medicinal Chemistry Letters. Link

-

Pinto, D. J., et al. (2007). Discovery of Factor Xa Inhibitors Containing a N-Aryl-3-aminopiperidin-2-one Core. Journal of Medicinal Chemistry.[4] Link

-

Yin, J., et al. (2002). Pd-Catalyzed N-Arylation of Heterocycles: A Practical Synthesis of N-Aryl-Lactams. Organic Letters.[5] Link

-

Perz, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity and synthetic cascade access. European Journal of Medicinal Chemistry. Link

-

Correa, A., et al. (2019). Intramolecular Cyclization of N-Aryl Amides for the Synthesis of Nitrogen Heterocycles. Frontiers in Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of human calcitonin gene-related peptide (CGRP) receptor antagonists. 1. Potent and selective small molecule CGRP antagonists. 1-[N2-[3,5-dibromo-N-[[4-(3,4-dihydro-2(1H)-oxoquinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl]-l-lysyl]-4-(4-pyridinyl)piperazine: the first CGRP antagonist for clinical trials in acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

3-amino-1-(o-tolyl)piperidin-2-one SMILES and InChI key

The following technical guide details the chemical identity, structural properties, and synthetic methodology for 3-amino-1-(o-tolyl)piperidin-2-one , a critical scaffold in medicinal chemistry.

Chemical Identity & Core Data

This compound serves as a constrained amino acid mimetic and a "privileged scaffold" in drug discovery, particularly for G-protein-coupled receptor (GPCR) antagonists (e.g., CGRP receptors).

Identification Matrix

| Parameter | Technical Specification |

| Common Name | 3-amino-1-(o-tolyl)piperidin-2-one |

| IUPAC Name | 3-amino-1-(2-methylphenyl)piperidin-2-one |

| CAS Registry Number | 1340035-39-3 |

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| Canonical SMILES | CC1=CC=CC=C1N2CCCC(C2=O)N |

| Isomeric SMILES | CC1=CC=CC=C1N2CCCC([C@@H]2=O)N(Note: If enantiopure, typically S) |

| InChI String | InChI=1S/C12H16N2O/c1-9-5-2-3-7-11(9)14-8-4-6-10(13)12(14)15/h2-3,5,7,10H,4,6,8,13H2,1H3 |

| InChI Key | UDWIUYVUFJKMQK-UHFFFAOYSA-N |

Structural Analysis

-

Core Scaffold: A six-membered

-lactam (piperidin-2-one) ring. -

N1-Substitution: The nitrogen atom of the lactam is substituted with an ortho-tolyl group (2-methylphenyl). This introduces significant steric bulk proximal to the carbonyl, restricting rotation around the N-Aryl bond and favoring specific atropisomeric conformations in bound states.

-

C3-Amine: The primary amine at position 3 creates a chiral center. In bioactive contexts (e.g., CGRP antagonists), the (3R) or (3S) configuration often dictates potency. The CAS 1340035-39-3 generally refers to the racemic building block unless specified otherwise.

Synthesis & Experimental Methodology

The synthesis of N-aryl-3-aminopiperidin-2-ones is non-trivial due to the weak nucleophilicity of the amide nitrogen and the steric hindrance of the ortho-substituted aryl iodide. The most robust industrial route utilizes a Copper-Catalyzed Ullmann-Goldberg Coupling .

Retrosynthetic Logic

To construct the N1-Aryl bond while preserving the C3-amine, we employ a "Protect-Couple-Deprotect" strategy.

-

Precursor: 3-aminopiperidin-2-one (Ornithine lactam).

-

Protection: The C3-amine is more nucleophilic than the amide nitrogen and must be protected (Boc) to prevent side reactions.

-

Coupling: A copper(I) catalyst facilitates the cross-coupling between the lactam nitrogen and 2-iodotoluene.

Visualized Reaction Pathway

Figure 1: Step-wise synthetic pathway for the production of 3-amino-1-(o-tolyl)piperidin-2-one via Ullmann coupling.

Detailed Protocol

Step 1: Protection

-

Dissolve 3-aminopiperidin-2-one (10 mmol) in DCM (50 mL).

-

Add Triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Stir at RT for 4 hours. Wash with 1N HCl, dry over Na₂SO₄, and concentrate to yield Intermediate A .

Step 2: Ullmann-Goldberg Coupling (The Critical Step) Rationale: Standard Pd-catalyzed Buchwald-Hartwig conditions often fail with electron-deficient lactams. CuI/Diamine systems are preferred for their robustness with ortho-substituted aryl halides.

-

Reagents: Intermediate A (1.0 eq), 2-Iodotoluene (1.2 eq), CuI (10 mol%), trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%), and K₃PO₄ (2.0 eq).

-

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

-

Procedure:

-

Charge a sealed tube with solid reagents and flush with Argon.

-

Add degassed solvent and the amine ligand.

-

Heat to 110°C for 16–24 hours. (Monitoring by LCMS is essential; look for M+Na peak of product).

-

Cool, filter through Celite, and purify via flash chromatography (Hexane/EtOAc) to yield Intermediate B .

-

Step 3: Deprotection

-

Dissolve Intermediate B in DCM.

-

Add Trifluoroacetic acid (TFA) (20% v/v).

-

Stir for 1 hour. Concentrate in vacuo.

-

Free Basing: Redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate to obtain the free amine 3-amino-1-(o-tolyl)piperidin-2-one .

Applications in Drug Discovery

This molecule is not merely a reagent but a core pharmacophore.

CGRP Receptor Antagonists

The 3-amino-lactam motif is central to the design of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, used for migraine treatment (e.g., Ubrogepant, Rimegepant analogs).[1]

-

Mechanism: The o-tolyl group provides a hydrophobic anchor that fits into the binding pocket of the CGRP receptor, while the lactam carbonyl and amino group form critical hydrogen bonds with the receptor backbone [1].

-

Stereochemistry: In the Merck CGRP series (e.g., MK-0974/Telcagepant precursors), the (3R) stereocenter is often required for optimal binding affinity [2].

Peptidomimetics

The structure acts as a Freidinger Lactam analog. By constraining the N-Cα bond of an amino acid (similar to proline but with a 6-membered ring), it restricts conformational space, reducing the entropic penalty of binding to biological targets.

References

-

Bell, I. M., et al. (2024).[2] "Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 112, 129944.[1][2] Link[2]

-

Paone, D. V., et al. (2007).[1] "Calcitonin gene-related peptide receptor antagonists: optimization of the (3R)-amino-(6S)-phenylcaprolactam core." Bioorganic & Medicinal Chemistry Letters, 17(23), 6521-6525. Link

-

PubChem. (n.d.). "Compound Summary: this compound."[3] National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to Phenylalanine Isostere Piperidinone Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The strategic replacement of the phenylalanine moiety in bioactive molecules is a cornerstone of modern medicinal chemistry, aimed at overcoming liabilities associated with the phenyl ring, such as metabolic instability and poor physicochemical properties.[1][2] This guide provides an in-depth technical exploration of the piperidinone scaffold as a versatile, conformationally restricted isostere for phenylalanine. We will dissect the underlying rationale for this bioisosteric substitution, detail robust, stereoselective synthetic methodologies, and present case studies that illustrate the profound impact of this scaffold on pharmacological activity and drug-like properties. This document is designed to serve as a practical resource, blending foundational theory with field-proven protocols and data-driven insights to empower researchers in the rational design of next-generation therapeutics.

The Strategic Imperative for Phenylalanine Isosteres

Phenylalanine is a fundamental building block in countless endogenous peptides and a recurring motif in synthetic drugs. Its phenyl group is critical for engaging in hydrophobic, π-stacking, and cation-π interactions within protein binding pockets. However, the very aromaticity that makes it effective also renders it susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to rapid clearance or the formation of reactive metabolites.[2] Furthermore, the planarity and high lipophilicity of the phenyl ring can contribute to poor aqueous solubility and non-specific binding.[1][3]

Bioisosterism, the replacement of a chemical group with another that retains similar biological activity, offers a powerful strategy to mitigate these issues.[4][5] Non-classical, saturated bioisosteres have gained prominence as they can improve drug-like properties by increasing the fraction of sp³-hybridized carbons (Fsp³), which often correlates with enhanced solubility, metabolic stability, and clinical success.[3] The piperidinone scaffold has emerged as a particularly privileged isostere for phenylalanine, offering a unique combination of structural rigidity and synthetic tractability.[6][7]

The Piperidinone Scaffold: A Three-Dimensional Phenylalanine Mimic

The piperidinone ring is a six-membered nitrogen-containing heterocycle featuring a ketone.[8] Unlike the flat, aromatic phenyl ring, the piperidinone exists in non-planar chair or boat conformations. This inherent three-dimensionality is the key to its utility as a phenylalanine isostere. By strategically placing substituents on the piperidinone ring, it is possible to project key pharmacophoric elements into precise vectors in 3D space, effectively mimicking the spatial orientation of the native phenylalanine side chain while introducing superior physicochemical properties.

Key Advantages of the Piperidinone Isostere:

-

Conformational Constraint: The rigid ring system reduces the number of rotatable bonds compared to the flexible phenethyl side chain of phenylalanine. This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity by minimizing the entropic penalty upon binding.[9]

-

Improved Physicochemical Properties: As a saturated heterocycle, the piperidinone core disrupts planarity and introduces polarity, which can lead to enhanced aqueous solubility and reduced lipophilicity compared to the parent phenyl-containing compound.[3]

-

Metabolic Stability: The replacement of the metabolically vulnerable phenyl ring with a more robust saturated scaffold can block common metabolic pathways, thereby increasing the compound's half-life.[2]

-

Vectorial Diversity: The piperidinone ring provides multiple points for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic profiles in a way that is not possible with a simple phenyl ring.[10]

Synthetic Strategies for Chiral Piperidinone Scaffolds

The successful application of piperidinone scaffolds as phenylalanine isosteres hinges on the ability to synthesize them with precise stereochemical control. Since these scaffolds are intended to replace a chiral amino acid, enantioselective synthesis is not merely an option but a necessity. A variety of powerful methods have been developed to this end.[11][12]

Sources

- 1. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidinone - Wikipedia [en.wikipedia.org]

- 9. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thieme-connect.de [thieme-connect.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

3-Aminopiperidin-2-one: The "Ornithine Lactam" Scaffold in Medicinal Chemistry

Executive Summary

In the toolkit of modern medicinal chemistry, 3-aminopiperidin-2-one (also known as ornithine lactam or 3-amino-2-piperidone) represents a high-value pharmacophore and a versatile synthetic building block.[1] Structurally, it is a six-membered lactam functionalized with a primary amine at the

Its significance is twofold:

-

Conformational Restriction: It acts as a constrained analogue of ornithine or arginine. By locking the peptide backbone into a cyclic lactam, it reduces entropic penalties upon binding and induces specific secondary structures (e.g.,

-turns), making it a staple in peptidomimetic drug design . -

Precursor Utility: It is the immediate chiral progenitor of 3-aminopiperidines , the core scaffold found in blockbuster DPP-IV inhibitors (e.g., Alogliptin , Linagliptin ) used for type 2 diabetes.[2]

This guide provides a technical deep-dive into the synthesis, stability, and application of this scaffold, moving beyond basic descriptions to actionable, field-proven protocols.

Structural Significance & Medicinal Utility[1][3][4][5][6][7]

The "Freidinger Lactam" Concept

The 3-aminopiperidin-2-one scaffold is a subclass of "Freidinger lactams," which are widely used to restrict the conformational flexibility of peptide backbones.

-

Bioisosterism: The lactam ring mimics the hydrogen-bonding pattern of the peptide bond while fixing the

and -

Target Classes:

-

Protease Inhibitors: The scaffold fits into the S1/S2 pockets of serine proteases (e.g., Factor Xa, Thrombin).

-

GPCR Ligands: Recent studies identify 3-aminopiperidin-2-one derivatives as potent CGRP receptor antagonists for migraine treatment [1].[3]

-

Kinase Inhibitors: Used as a linker or hinge-binding motif in JAK inhibitors.

-

Precursor to Blockbuster Scaffolds

The reduction of the lactam carbonyl in 3-aminopiperidin-2-one yields 3-aminopiperidine . This transformation is critical in the industrial synthesis of DPP-IV inhibitors.

-

Alogliptin (Nesina): Contains a 3-aminopiperidine moiety.[2][4][3][5][6][7][8]

-

Linagliptin (Tradjenta): Utilizes the chiral (R)-3-aminopiperidine scaffold.[8]

Synthetic Methodologies

The synthesis of 3-aminopiperidin-2-one must address two critical factors: enantiopurity (medicinal chemistry demands >99% ee) and scalability .

Route A: Cyclization of L-Ornithine (The Biomimetic Route)

This is the most robust method for generating the (S)-enantiomer (natural configuration). It relies on the intramolecular aminolysis of an ornithine ester.

Mechanism:

-

Activation: L-Ornithine is converted to its methyl ester.

-

Cyclization: Under basic conditions, the

-amino group (pKa ~10.7) attacks the

Route B: Enzymatic Transamination (The Modern Route)

For the (R)-enantiomer (often required for DPP-IV inhibitors), biocatalytic routes using

Visualizing the Workflow

The following diagram illustrates the divergence from L-Ornithine to both the Lactam scaffold and the reduced Piperidine scaffold used in diabetes drugs.

Figure 1: Synthetic divergence of the L-Ornithine scaffold showing the pathway to 3-aminopiperidin-2-one and its downstream pharmaceutical derivatives.

Detailed Experimental Protocol

Objective: Synthesis of (S)-3-aminopiperidin-2-one Hydrochloride from L-Ornithine Hydrochloride. Scale: 10 mmol (adaptable to kg scale).

Materials & Reagents

| Reagent | Equiv. | Role |

| L-Ornithine HCl | 1.0 | Starting Material |

| Thionyl Chloride (SOCl2) | 1.5 | Activating Agent |

| Methanol (anhydrous) | Solvent | Solvent/Reactant |

| Sodium Methoxide (NaOMe) | 2.0 | Base (Cyclization) |

| HCl (in Dioxane or Ether) | 1.1 | Salt Formation |

Step-by-Step Methodology

Step 1: Esterification[6][8]

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

-

Addition: Charge the flask with L-Ornithine HCl (1.68 g, 10 mmol) and Methanol (20 mL).

-

Activation: Cool the suspension to 0°C in an ice bath. Dropwise add Thionyl Chloride (1.1 mL, 15 mmol) over 15 minutes. Caution: Exothermic reaction with gas evolution (SO2/HCl).

-

Reflux: Heat the mixture to reflux (65°C) for 3 hours. The solution should become clear.

-

Workup: Concentrate the solution in vacuo to obtain L-Ornithine methyl ester dihydrochloride as a white foam.

Step 2: Cyclization (The Critical Step)

-

Neutralization: Redissolve the crude ester in dry Methanol (15 mL).

-

Base Treatment: Cool to 0°C. Add NaOMe (25% wt in MeOH) carefully until pH reaches ~9-10. This liberates the free amines.

-

Reaction: Stir at Room Temperature (25°C) for 16–24 hours. The

-amine attacks the ester, precipitating NaCl.-

Checkpoint: Monitor by TLC (DCM/MeOH/NH4OH 80:20:1). The ester spot will disappear, replaced by a lower Rf spot (lactam).

-

-

Purification: Filter off the NaCl precipitate. Concentrate the filtrate.

-

Salt Formation: Dissolve the residue in a minimal amount of Ethanol. Add 4M HCl in Dioxane (2.5 mL) dropwise.

-

Isolation: The product, (S)-3-aminopiperidin-2-one HCl , precipitates as a white crystalline solid. Filter and wash with cold ether.

Expected Yield: 75–85% Characterization Data:

-

1H NMR (D2O):

3.95 (t, 1H, H-3), 3.25 (m, 2H, H-6), 2.10 (m, 1H), 1.90 (m, 1H), 1.70 (m, 2H). -

MS (ESI): m/z 115.1 [M+H]+.

Stability & Handling Data

| Parameter | Specification | Practical Insight |

| Physical State | White to off-white crystalline solid | Highly hygroscopic in salt form. |

| Storage | -20°C (Long-term) | Store under Argon/Nitrogen. Free base is prone to oxidation/ring opening. |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar solvents (DCM, Hexane). |

| Chiral Stability | Stable to racemization at RT | Avoid strong bases at high temps (>80°C) to prevent epimerization at C3. |

| Safety | Irritant (H315, H319) | Standard PPE required. No specific high-toxicity alerts. |

References

-

Bell, I. M., et al. (2024).[3] "Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 112, 129944.[3] Link

-

Gomm, A., et al. (2016). "Asymmetric synthesis of a high added value chiral amine using immobilized

-transaminases." Beilstein Journal of Organic Chemistry, 12, 2382–2389. Link -

Khom, S. T., et al. (2024). "Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid." Indian Journal of Chemistry, 63(5), 300-303. Link

-

National Center for Biotechnology Information. (2025).[9][5] "PubChem Compound Summary for CID 5200225, 3-Amino-2-piperidone." PubChem. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 3. Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Amino-2-piperidone | C5H10N2O | CID 5200225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

N-Substituted 3-Aminolactams: Synthetic Architectures & Pharmacophore Engineering

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, N-substituted 3-aminolactams represent a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Whether manifesting as the strained four-membered

This technical guide dissects the N-substituted 3-aminolactam core, moving beyond basic synthesis to explore the stereoelectronic principles that govern its utility in drug discovery. We focus on the causality between synthetic protocols and the resulting pharmacophoric properties, specifically the restriction of peptide backbone flexibility to mimic bioactive

Structural Significance: The -Turn Mimetic

The primary utility of the 3-aminolactam scaffold lies in its ability to constrain the

Conformational Restriction Logic

In a linear peptide, the conformational space is vast, leading to high entropic penalties upon binding. Cyclization into a lactam ring locks the N-C

- -Lactams (4-membered): Induce severe constraint; often mimic the transition state of serine proteases (acyl-enzyme intermediate).

-

-Lactams (5-membered): The "Freidinger Lactam." Ideally suited to mimic Type II

Visualization of Pharmacophore Mapping

The following diagram illustrates the structural logic of replacing a dipeptide segment with a 3-aminolactam scaffold to lock the bioactive conformation.

Synthetic Methodologies: Strategies & Selection

Synthesis of these scaffolds requires navigating the tension between ring strain (especially in

Comparative Synthetic Strategies

| Methodology | Ring Size | Key Mechanism | Advantages | Limitations |

| Staudinger [2+2] Cycloaddition | Ketene + Imine | High stereocontrol (cis vs trans); Convergent. | Requires acid chlorides/activated ketenes; Moisture sensitive. | |

| Kinugasa Reaction | Nitrone + Alkyne | Copper-catalyzed; Atom economical. | Stereoselectivity can be substrate-dependent. | |

| Ugi-4CR / Post-Condensation | Isocyanide MCR | High diversity (4 inputs); Library friendly. | Often requires specific "convertible" isocyanides. | |

| Intramolecular Alkylation | Enolate + Halide | Uses chiral pool (Amino acids); Predictable. | Step-intensive; Requires strong bases. |

The Staudinger [2+2] Cycloaddition (Gold Standard)

For 3-amino-

-

Stereocontrol: The reaction diastereoselectivity (cis vs. trans) is dictated by the electronic nature of the substituents and the order of addition (Torquoselectivity). Electron-donating groups on the ketene typically favor the cis isomer.

Detailed Experimental Protocol

Target: Synthesis of cis-N-(4-methoxyphenyl)-3-phthalimido-4-phenylazetidin-2-one. Rationale: This protocol demonstrates the Staudinger Ketene-Imine Cycloaddition , the most rigorous test of stereochemical control in lactam synthesis. The use of the phthalimido group protects the 3-amino functionality while influencing the cis-selectivity.

Reagents & Equipment[2][3]

-

Imine: N-Benzylidene-4-methoxyaniline (Pre-synthesized or in situ).

-

Acid Chloride: Phthalimidoacetyl chloride (Source of the ketene).

-

Base: Triethylamine (Et

N) (Ketene generator). -

Solvent: Anhydrous Dichloromethane (DCM).

-

Atmosphere: Dry Nitrogen or Argon (Schlenk line).

Step-by-Step Methodology

-

System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

-

Expert Insight: Moisture is the enemy. Water reacts with the acid chloride to form the acid, killing the ketene generation.

-

-

Imine Solubilization: Charge the flask with N-Benzylidene-4-methoxyaniline (1.0 equiv, 10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice/water bath.

-

Base Addition: Add Triethylamine (3.0 equiv, 30 mmol) via syringe. Stir for 10 minutes.

-

Ketene Generation & Cyclization (The Critical Step):

-

Dissolve Phthalimidoacetyl chloride (1.2 equiv, 12 mmol) in anhydrous DCM (20 mL) in a separate dry dropping funnel or syringe.

-

Dropwise Addition: Add the acid chloride solution to the reaction flask very slowly over 45–60 minutes at 0°C.

-

Mechanistic Note: The slow addition ensures the concentration of the highly reactive ketene intermediate (phthalimidoketene) remains low, favoring the reaction with the imine over ketene dimerization.

-

-

Reaction Progression: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours (overnight).

-

Monitoring: Check via TLC (Hexane:EtOAc 7:3). The disappearance of the imine spot indicates completion.

-

-

Workup:

-

Wash the reaction mixture with saturated NaHCO

(2 x 50 mL) to remove unreacted acid/HCl salts. -

Wash with Brine (50 mL).

-

Dry the organic layer over anhydrous MgSO

, filter, and concentrate under reduced pressure.

-

-

Purification: Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Validation: The cis-isomer is typically identified by the coupling constant (

) between H-3 and H-4 in

-

Synthetic Workflow Diagram

Biological Applications & Target Landscape

The N-substituted 3-aminolactam is not merely a scaffold; it is a tunable receptor probe. The nature of the N-substituent dictates bioavailability and hydrophobic pocket occupancy, while the 3-amino group serves as the vector for warhead attachment.

Therapeutic Areas

| Target Class | Mechanism of Action | Role of 3-Aminolactam |

| Antibacterials | PBP Inhibition | The |

| Protease Inhibitors | Serine/Cysteine Protease Blockade | |

| GPCR Ligands | Opioid / Dopamine Receptors | The scaffold fixes the spatial arrangement of aromatic pharmacophores (on N-1 and C-3) to match receptor sub-pockets. |

| Oncology | MDM2-p53 Inhibition | Spiro-fused 3-aminolactams serve as rigid cores to project hydrophobic residues into the p53 binding cleft of MDM2. |

Self-Validating Mechanistic Pathway

The biological efficacy of these molecules relies on their stability against non-target hydrolysis while maintaining reactivity toward the specific target.

[5][6]

References

-

Synthetic Approaches toward Monocyclic 3-Amino-β-lactams. Source: National Institutes of Health (PMC) URL:[Link]

-

Synthesis of 3-Amino-4-substituted Monocyclic β-Lactams—Important Structural Motifs in Medicinal Chemistry. Source: MDPI (Molecules) URL:[Link]

-

Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Source: National Institutes of Health (PMC) URL:[Link]

-

Ugi Reaction - Organic Chemistry Portal. Source: Organic-Chemistry.org URL:[Link]

-

Conformational restrictions of biologically active peptides via amino acid side chain groups. Source: PubMed URL:[3][Link]

-

Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Source: National Institutes of Health (PMC) URL:[Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Source: MDPI (Molecules) URL:[Link]

Sources

Methodological & Application

Synthesis of 3-Amino-1-(2-methylphenyl)piperidin-2-one from L-ornithine

Application Note: High-Fidelity Synthesis of (S)-3-Amino-1-(2-methylphenyl)piperidin-2-one from L-Ornithine

Executive Summary & Strategic Analysis

The target molecule, 3-amino-1-(2-methylphenyl)piperidin-2-one , represents a privileged scaffold in medicinal chemistry, particularly as a conformationally restricted analogue of phenylalanine or arginine.[1] It serves as a critical pharmacophore in Factor Xa inhibitors (e.g., Apixaban derivatives) and various GPCR ligands.[1]

Synthesizing this motif from L-Ornithine presents a specific chemoselective challenge: distinguishing the

The Strategic Dilemma:

Direct N-arylation of linear ornithine is plagued by regioselectivity issues (

The Solution: This protocol utilizes a "Protect-Cyclize-Arylate" strategy.[1] We prioritize the formation of the piperidin-2-one ring (lactam) first, using the "Goldberg" modified Ullmann coupling to install the aryl group. This route preserves the chiral integrity of the L-ornithine starting material and avoids complex selective protection schemes required for linear arylation.

Retrosynthetic Logic & Pathway Visualization

The synthesis is deconstructed into three critical phases. The chirality of L-Ornithine (S-configuration) is maintained throughout, yielding the (S)-enantiomer of the target.[1]

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the N-aryl lactam core.[1]

Detailed Experimental Protocols

Phase 1: Cyclization to (S)-3-(Boc-amino)piperidin-2-one

Objective: Convert linear L-ornithine into the 6-membered lactam ring while protecting the C3 amine.[1]

Mechanism: Intramolecular aminolysis of the ester by the

Reagents:

- -Boc-L-Ornithine (CAS: 13734-35-5)[1]

-

Trimethylsilyldiazomethane (TMSCHN

) or MeOH/SOCl -

Triethylamine (Et

N)[1] -

Methanol (MeOH)[1]

Protocol:

-

Esterification: Dissolve

-Boc-L-Ornithine (10.0 g, 43 mmol) in MeOH (100 mL) and benzene (25 mL). Add TMSCHN-

Alternative: Use Methyl Iodide (MeI) and K

CO

-

-

Cyclization: Dissolve the crude ester in dry MeOH (100 mL). Add Et

N (1.5 equiv).[1] -

Reflux: Heat the mixture to reflux (65°C) for 16–24 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the ester and formation of the lactam (lower R

). -

Workup: Concentrate the solvent. Redissolve the residue in EtOAc, wash with 1M citric acid (to remove uncyclized amine), saturated NaHCO

, and brine. -

Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (100% EtOAc).

-

Yield Target: >85%

-

Data: White solid. MS (ESI) m/z 215.1 [M+H]

.

-

Phase 2: Copper-Catalyzed Goldberg N-Arylation (Critical Step)

Objective: Install the sterically hindered 2-methylphenyl group onto the lactam nitrogen.

Scientific Rationale: Standard Ullmann conditions (Cu powder, >200°C) cause decomposition and racemization of the C3 chiral center.[1] We employ a Ligand-Assisted Goldberg Reaction using a diamine ligand (DMEDA) or amino acid ligand.[1] This stabilizes the Cu(I) intermediate, allowing the reaction to proceed at lower temperatures (100–110°C) and facilitating oxidative addition into the hindered 2-iodotoluene [1].[1]

Reagents:

-

(S)-3-(Boc-amino)piperidin-2-one (from Phase 1)[1]

-

2-Iodotoluene (1.5 equiv) - Crucial: Do not use 2-bromotoluene; reactivity is too low for this hindered substrate.[1]

-

Copper(I) Iodide (CuI) (10 mol%)[1]

-

Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA) or (S)-N-Methylpyrrolidine-2-carboxylate (20 mol%) [1].[1]

-

Base: Potassium Phosphate (

) or Cesium Carbonate ( -

Solvent: 1,4-Dioxane (anhydrous).[1]

Protocol:

-

Setup: In a glovebox or under strictly inert atmosphere (Ar/N

), charge a sealable pressure tube with the Lactam (1.0 equiv), CuI (0.1 equiv), and Base (2.0 equiv).[1] -

Addition: Add 1,4-Dioxane (0.2 M concentration relative to lactam), 2-Iodotoluene (1.5 equiv), and the Ligand (0.2 equiv).

-

Reaction: Seal the tube and heat to 110°C with vigorous stirring for 18–24 hours.

-

Note: The deep blue/green color indicates active copper species. If the solution turns black/precipitates early, the catalyst may have died (check oxygen exclusion).[1]

-

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate and purify via silica gel chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

-

Yield Target: 60–75%

-

Validation: 1H NMR should show the distinct aromatic signals of the o-tolyl group (4H) and the methyl singlet (~2.2 ppm).[1]

-

Phase 3: Global Deprotection

Objective: Remove the Boc group to release the free amine.

Protocol:

-

Dissolve the N-arylated intermediate in DCM.

-

Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM) or 4M HCl in Dioxane at 0°C.

-

Stir at room temperature for 2 hours.

-

Free Basing (Optional but recommended for stability): Concentrate volatiles.[1] Redissolve in DCM and wash with saturated NaHCO

. Dry over Na -

Final Product: (S)-3-Amino-1-(2-methylphenyl)piperidin-2-one.

Quantitative Data & Reagent Table

| Component | Role | Equivalents | Critical Specification |

| (S)-3-(Boc-amino)piperidin-2-one | Substrate | 1.0 | Dry, free of residual amine |

| 2-Iodotoluene | Coupling Partner | 1.5 | Must be Iodide , not Bromide |

| CuI | Catalyst | 0.10 | 99.999% purity preferred |

| DMEDA | Ligand | 0.20 | Stabilizes Cu-intermediate |

| K | Base | 2.0 | Finely ground powder |

| 1,4-Dioxane | Solvent | N/A | Anhydrous, degassed |

Troubleshooting & Critical Controls

Racemization Risk

The C3 proton is alpha to a carbonyl. While the carbamate (Boc) reduces acidity compared to an acyl group, prolonged heating at >120°C with strong base can lead to partial racemization.[1]

-

Control: Measure enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column) after Phase 2.

-

Mitigation: If racemization is observed, switch base to

and lower temperature to 90°C, extending reaction time.

Catalyst Poisoning

The "Goldberg" reaction is sensitive to moisture and oxygen.

-

Symptom: Incomplete conversion after 24h.

-

Fix: Ensure the reaction vessel is flame-dried and purged with Argon. Use a fresh bottle of CuI (white/off-white powder; discard if grey/green).[1]

References

-

Ma, D., & Cai, Q. (2008).[1] Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand.[1] Organic Letters, 10(12), 2589-2592.[1]

-

Gut, V., et al. (1968).[1] Derivatives of 1-tosyl-3-amino-2-piperidone: preparation and conversion to derivatives and peptides of ornithine.[1][2] Tetrahedron, 24(21), 6351-6363.[1]

-

Khom, S. T., et al. (2024).[1][3] Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63(5), 300-303.[1]

-

Evano, G., Blanchard, N., & Toumi, M. (2008).[1] Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Engineering. Chemical Reviews, 108(8), 3054–3131.[1]

Sources

- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 2. Derivatives of 1-tosyl-3-amino-2-piperidone: preparation and conversion to derivatives and peptides of ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]

Protocol for N-arylation of 3-aminopiperidin-2-one

Application Note: Chemoselective N-Arylation Strategies for 3-Aminopiperidin-2-one Scaffolds

Executive Summary

The 3-aminopiperidin-2-one (ornithine lactam) scaffold is a privileged structure in medicinal chemistry, serving as a core motif in Factor Xa inhibitors (e.g., Apixaban analogs), kinase inhibitors, and peptidomimetics. However, its functionalization presents a classical chemoselectivity challenge: the presence of two distinct nitrogen centers—the exocyclic primary amine (C3-NH₂) and the endocyclic amide/lactam nitrogen (N1-H).

This Application Note provides a definitive, evidence-based guide to selectively arylating either nitrogen. We define two distinct protocols:

-

Protocol A (Exocyclic): For the synthesis of N-aryl-3-aminopiperidin-2-ones (arylation of the primary amine).

-

Protocol B (Endocyclic): For the synthesis of 1-aryl-3-aminopiperidin-2-ones (arylation of the lactam nitrogen).

Strategic Analysis: The Tale of Two Nitrogens

To achieve selectivity, one must exploit the electronic and steric differences between the two nucleophilic sites.

| Feature | Exocyclic Amine (C3-NH₂) | Endocyclic Lactam (N1-H) |

| Hybridization | ||

| pKa (Conjugate Acid) | ~9.0 – 10.0 | ~15.0 – 17.0 (N-H acidity) |

| Nucleophilicity | High | Low (Amidic resonance) |

| Reactivity Profile | Reacts via | Requires deprotonation (Goldberg/Ullmann) or Chan-Lam coupling. |

| Chelation Risk | High (1,3-bidentate potential) | Moderate |

The Selectivity Rule:

-

Targeting C3-NH₂: The primary amine is kinetically superior. Direct arylation is possible, but the lactam may coordinate to Pd(II), requiring specific ligands (e.g., BrettPhos) to prevent catalyst poisoning.

-

Targeting N1-H: The primary amine must be protected (e.g., Boc, Cbz). The lactam nitrogen is too poor a nucleophile to compete with a free amine. Once protected, Copper-catalyzed (Goldberg) or Chan-Lam conditions are required.

Decision Matrix & Workflow

The following logic gate determines the optimal synthetic route based on your target structure.

Figure 1: Strategic workflow for chemoselective arylation of 3-aminopiperidin-2-one.

Protocol A: Exocyclic N-Arylation (Targeting C3-NH₂)

Context: This route is used when attaching an aryl group to the primary amine, often to create focused libraries of Factor Xa inhibitors.

Method A1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Unactivated aryl bromides/chlorides or electron-rich systems.

Mechanism: The catalytic cycle relies on the high nucleophilicity of the primary amine. Bulky, electron-rich phosphine ligands are essential to prevent the lactam amide from binding to the Pd center and arresting the cycle.

Reagents:

-

Catalyst:

(1–2 mol%) or Pd(OAc)₂. -

Ligand: BrettPhos or RuPhos (Preferred for primary amines).

-

Base:

(Sodium tert-butoxide) or -

Solvent:

or 1,4-Dioxane.

Step-by-Step Protocol:

-

Charge: In a glovebox or under Argon flow, add 3-aminopiperidin-2-one (1.0 equiv), Aryl Bromide (1.1 equiv),

(1.4 equiv), -

Solvate: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

-

Degas: Sparge with Argon for 5 minutes. Seal the cap.

-

React: Heat to 90–100°C for 12–16 hours.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate.

-

Purification: Flash chromatography (DCM/MeOH gradients).

Critical Note: Avoid using strong bases like LiHMDS, which will deprotonate the lactam (pKa ~17) and shut down the reaction or cause side reactions.

Method A2: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient aryl fluorides (e.g., 4-fluoronitrobenzene).

Protocol:

-

Mix 3-aminopiperidin-2-one (1.0 equiv) and Aryl Fluoride (1.1 equiv) in DMF or DMSO.

-

Add DIPEA (2.0 equiv).

-

Heat to 80°C. The primary amine reacts exclusively; the lactam is non-reactive under these conditions.

Protocol B: Endocyclic N-Arylation (Targeting N1-H)

Context: This is the "Scaffold Synthesis" route. Because the primary amine is more reactive, it must be protected first. The lactam nitrogen is then arylated using Copper catalysis (Goldberg reaction) or Chan-Lam coupling.

Phase 1: Protection

Convert 3-aminopiperidin-2-one to 3-(Boc-amino)piperidin-2-one using

Phase 2: The Modified Goldberg Reaction

Best for: Aryl Iodides and Bromides.

Mechanism: The mechanism involves the coordination of the deprotonated amide to Cu(I), followed by oxidative addition of the aryl halide and reductive elimination. Diamine ligands are critical for stabilizing the Cu-intermediate.

Reagents:

-

Substrate: 3-(Boc-amino)piperidin-2-one.

-

Catalyst: CuI (Copper(I) Iodide) (10 mol%).

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) or (S)-N-methylpyrrolidine-2-carboxylate (Proline derivative).

-

Base:

(Potassium Phosphate, tribasic) or -

Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Protocol:

-

Charge: To a dried Schlenk tube, add 3-(Boc-amino)piperidin-2-one (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (0.10 equiv), and

(2.0 equiv). -

Evacuate/Backfill: Cycle Argon/Vacuum 3 times.

-

Add Liquid: Add Dioxane (0.5 M) and the Ligand (DMEDA, 0.20 equiv) via syringe.

-

React: Heat to 100–110°C for 16–24 hours. The reaction mixture should turn blue/greenish upon cooling if exposed to air (oxidation of Cu), but should remain dark/brown during reaction.

-

Workup: Dilute with EtOAc/Water. Extract aqueous layer. Wash organics with brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Phase 3: Deprotection

Dissolve the N-arylated intermediate in DCM. Add TFA (20% v/v). Stir at RT for 2 hours. Concentrate and neutralize with basic resin or bicarbonate wash to obtain the free amine.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Catalyst Poisoning | Switch to BrettPhos G3 precatalyst. Ensure the lactam is not chelating Pd. |

| Boc-Deprotection (Protocol B) | Temperature too high | The Goldberg reaction at >120°C can thermally cleave Boc groups. Keep T < 110°C or switch to Cbz protection. |

| Blue Reaction Mixture (Cu) | Oxygen Leak | Copper catalysis requires strict anaerobic conditions. Check seals/septum. |

| No Reaction (Lactam) | Base too weak | |

| Regioselectivity Loss | Unprotected Amine | Never attempt Protocol B without protecting the C3-amine. The amine will arylate first. |

References

-

Buchwald-Hartwig Amination (General): Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

-

Copper-Catalyzed Lactam Arylation (Goldberg): Klapars, A., Huang, X., & Buchwald, S. L. (2002). A general and efficient copper catalyst for the amidation of aryl halides.[1] Journal of the American Chemical Society, 124(25), 7421-7428. Link

-

Proline Ligands for Cu-Catalysis: Ma, D., & Cai, Q. (2003). N-Aryl amino acids as versatile ligands for copper-catalyzed coupling reactions of aryl halides with amines and N-containing heterocycles. Organic Letters, 5(21), 3799-3802. Link

-

Factor Xa Inhibitor Synthesis (Relevant Scaffold): Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban). Journal of Medicinal Chemistry, 50(22), 5339-5356. Link

-

Chan-Lam Coupling (Alternative for Lactams): Lam, P. Y., et al. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate catalysis. Tetrahedron Letters, 39(19), 2941-2944. Link

Sources

Application Note: Enantioselective Synthesis of Chiral 3-Aminopiperidinones

Abstract & Strategic Importance

Chiral 3-aminopiperidin-2-ones (and their reduced 3-aminopiperidine counterparts) represent a privileged pharmacophore in modern medicinal chemistry, serving as the structural core for a class of blockbuster Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in Type 2 diabetes management (e.g., Alogliptin , Linagliptin , Trelagliptin ).

The primary synthetic challenge lies in establishing the stereogenic center at the C3 position while maintaining the integrity of the lactam ring. Traditional chiral pool syntheses starting from amino acids (e.g., D-ornithine) often suffer from high costs and scalability issues. Consequently, Asymmetric Catalytic Hydrogenation of enamide precursors has emerged as the industrial "gold standard," offering superior atom economy, scalability, and enantiomeric excess (ee).

This Application Note details a robust, self-validating protocol for the Rhodium-catalyzed asymmetric hydrogenation of 3-acetamido-5,6-dihydropyridin-2(1H)-one to yield enantiopure 3-aminopiperidin-2-ones.

Strategic Retrosynthesis & Pathway Analysis

To achieve high enantioselectivity, one must choose the correct disconnection. The most reliable route utilizes the distinct electronic properties of the enamide double bond.

Graphviz Diagram: Retrosynthetic Strategies

Figure 1: Strategic disconnections for 3-aminopiperidinone synthesis. The Asymmetric Hydrogenation route (Blue) is preferred for scalability and cost-efficiency.

Core Methodology: Rh-Catalyzed Asymmetric Hydrogenation[1]

Mechanistic Rationale

The reaction proceeds via the hydrogenation of an endocyclic enamide . The amide group at the C3 position is critical; it coordinates with the metal center (Rh or Ru), directing the facial selectivity of the hydride insertion.

-

Catalyst: Rh(I) complexes with chiral diphosphine ligands (e.g., (S)-BINAP , (R,R)-DuPhos , or Josiphos ).

-

Mechanism: The cycle involves oxidative addition of H₂, migratory insertion of the olefin (controlled by the chiral ligand environment), and reductive elimination.

-

Why Rhodium? Rhodium-bisphosphine complexes typically operate at lower pressures and temperatures compared to Ruthenium, preserving the lactam ring and minimizing over-reduction.

Graphviz Diagram: Catalytic Cycle

Figure 2: Simplified catalytic cycle for the Rh-catalyzed hydrogenation of enamides. The migratory insertion step defines the stereochemistry.

Detailed Experimental Protocol

Target Molecule: (R)-3-Acetamido-piperidin-2-one (Precursor to Alogliptin/Linagliptin intermediates). Scale: 10 mmol (Laboratory Scale).

Reagents & Equipment

| Component | Specification | Role |

| Substrate | 3-Acetamido-5,6-dihydropyridin-2(1H)-one | Prochiral Enamide |

| Catalyst Precursor | [Rh(COD)₂]BF₄ | Metal Source |

| Chiral Ligand | (S)-BINAP or (S,S)-Me-DuPhos | Chiral Inductor |

| Solvent | Degassed Methanol (MeOH) | Reaction Medium |

| Hydrogen Source | H₂ Gas (99.999%) | Reductant |

| Equipment | High-pressure stainless steel autoclave | Reactor |

Step-by-Step Procedure

-

Catalyst Preparation (In Glovebox/Inert Atmosphere):

-

In a Schlenk tube, dissolve [Rh(COD)₂]BF₄ (0.1 mmol, 1 mol%) and (S)-BINAP (0.11 mmol) in degassed MeOH (5 mL).

-

Stir at room temperature for 30 minutes under Argon. The solution should turn from orange to a deep reddish-orange, indicating the formation of the active [Rh((S)-BINAP)(solvent)₂]⁺ complex.

-

-

Substrate Loading:

-

Dissolve the enamide substrate (10 mmol) in degassed MeOH (20 mL).

-

Transfer the substrate solution into the catalyst solution via cannula (strictly anaerobic conditions).

-

-

Hydrogenation:

-

Transfer the combined mixture into the stainless steel autoclave.

-

Purge the autoclave 3 times with H₂ (pressurize to 5 bar, then vent).

-

Pressurize the system to 10 bar (approx. 145 psi) H₂.

-

Stir vigorously (1000 rpm) at 25°C for 12–24 hours .

-

Note on Causality: Higher pressures may increase rate but are usually unnecessary for Rh-enamide systems and can risk ring reduction. 25°C is chosen to maximize enantioselectivity (lower temperatures generally favor higher ee).

-

-

Workup & Isolation:

-

Vent the hydrogen gas carefully.

-

Concentrate the reaction mixture under reduced pressure to remove MeOH.

-

Purification: The residue is typically pure enough for analysis. If metal removal is required for pharma compliance, pass through a short pad of silica gel or use a scavenger resin (e.g., SiliaMetS®).

-

Recrystallization: For optical purity upgrade (>99% ee), recrystallize from EtOH/Heptane.

-

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must validate both conversion and enantioselectivity.

-

Chemical Purity (¹H NMR):

-

Check for the disappearance of the alkene proton signal (typically around δ 6.5–7.0 ppm).

-

Confirm the appearance of the C3-methine proton (doublet of doublets) and the C4/C5 methylene protons.

-

-

Enantiomeric Excess (Chiral HPLC):

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm).

-

Mobile Phase: Hexane/i-PrOH (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm.

-

Expectation: The (R)-enantiomer typically elutes second on AD-H columns (verify with racemic standard). Target ee > 96%.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning (O₂ or moisture). | Ensure strict freeze-pump-thaw degassing of MeOH. Use glovebox for catalyst prep. |

| Low ee (<80%) | Ligand oxidation or high temperature. | Use fresh ligand. Lower reaction temperature to 0°C or 10°C (increases reaction time). |

| Over-reduction | Pressure too high or wrong metal. | Do not use Pd/C (reduces ring). Stick to Rh or Ru. Lower H₂ pressure to 5 bar. |

| Slow Kinetics | Substrate inhibition. | Increase H₂ pressure to 20 bar or increase catalyst loading to 2 mol%. |

References

-

Takeda Pharmaceutical Process Development

-

General Asymmetric Hydrogenation Reviews

-

Sitagliptin Analogous Chemistry (Merck)

- Highly Efficient Asymmetric Synthesis of Sitagliptin.

- Hansen, K. B., et al. J. Am. Chem. Soc.2009, 131, 8798–8804.

-

[Link]

-

Biocatalytic Alternatives

- Transaminase Biocatalysis: Optimization and Applic

- Guo, F., & Berglund, P. Green Chem.2017, 19, 333-360.

-

[Link]

Sources

Application Note: Design and Synthesis of Peptidomimetics using 3-Amino-1-(2-methylphenyl)piperidin-2-one

This Application Note serves as a definitive technical guide for the use of 3-Amino-1-(2-methylphenyl)piperidin-2-one (CAS: 1340035-39-3) in the design and synthesis of peptidomimetics. This scaffold is a critical tool for medicinal chemists targeting G-Protein Coupled Receptors (GPCRs) and serine proteases (e.g., Factor Xa, Thrombin) due to its ability to constrain the peptide backbone (

Executive Summary

The This compound scaffold represents a "privileged structure" in medicinal chemistry. It functions as a

Key Applications

-

Protease Inhibitors: Mimics the P1-P2 residues in serine protease inhibitors (e.g., Factor Xa).

-

GPCR Ligands: Constrains the pharmacophore in somatostatin or opioid receptor ligands.

-

Foldamers: Induces specific helical or turn geometries in synthetic oligomers.

Scientific Rationale & Structural Logic

Conformational Restriction

In a natural peptide, the Ramachandran angles (

The o-Tolyl Substituent Effect

The 2-methylphenyl group at the

-

Selectivity: Preventing "flat" promiscuous binding.

-

Metabolic Stability: Shielding the lactam nitrogen from oxidative dealkylation.

Pharmacophore Mapping

The diagram below illustrates how this scaffold maps onto a standard dipeptide backbone.

Figure 1: Pharmacophore mapping of the scaffold against a natural peptide backbone.

Protocol 1: Chemical Synthesis of the Scaffold

Note: While available commercially, in-house synthesis allows for the introduction of chirality or specific isotopic labeling.

Objective: Synthesize racemic this compound. (For enantiopure versions, resolution with L-Tartaric acid or kinetic resolution is recommended post-synthesis).

Reagents Required[1][2][3]

-

2-Methylaniline (o-Toluidine)

-

5-Bromovaleryl chloride

-

Sodium Hydride (NaH, 60% dispersion)

-

LHMDS (Lithium bis(trimethylsilyl)amide)

-

Trisyl Azide (2,4,6-Triisopropylbenzenesulfonyl azide) or Di-tert-butyl azodicarboxylate (DBAD) for electrophilic amination.

-

Palladium on Carbon (Pd/C) or Staudinger reagents (PPh3/H2O).

Step-by-Step Methodology

Step 1: Formation of the Linear Amide

-

Dissolve 2-methylaniline (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM at 0°C.

-

Dropwise add 5-bromovaleryl chloride (1.1 eq).

-

Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

-

Product: 5-Bromo-N-(2-methylphenyl)pentanamide.

Step 2: Cyclization to the Lactam

-

Dissolve the intermediate from Step 1 in anhydrous DMF (0.1 M concentration).

-

Cool to 0°C and add NaH (1.5 eq) portion-wise. Caution: H2 gas evolution.

-

Stir at 0°C for 30 min, then warm to RT and stir for 12 hours.

-

Quench: Carefully add water. Extract with EtOAc.

-

Purification: Flash chromatography.

-

Product: 1-(2-methylphenyl)piperidin-2-one.

Step 3:

-Functionalization (Introduction of Amine)

Method A: Azidation (High Safety/Yield)

-

Dissolve lactam in anhydrous THF at -78°C.

-

Add LHMDS (1.1 eq) dropwise. Stir for 30 min to form the enolate.

-

Add Trisyl Azide (1.2 eq) (pre-cooled in THF) rapidly.

-

Stir 5 min at -78°C, then add Acetic Acid (4 eq) to quench.

-

Warm to RT. Stir overnight.

-

Product: 3-Azido-1-(2-methylphenyl)piperidin-2-one.

Step 4: Reduction to Amine

-

Dissolve Azide in MeOH.

-

Add 10% Pd/C (10 wt%) and stir under H2 atmosphere (balloon) for 2 hours.

-

Filter through Celite.

-

Final Product: this compound.

Protocol 2: Incorporation into Peptidomimetics

This scaffold is typically used as a P1-P2 surrogate or a C-terminal cap .

Workflow: Solution Phase Coupling

Scenario: Coupling the scaffold (Amine) to a carboxylic acid (e.g., Boc-Phe-OH or an aryl acid).

-

Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins.

-

Coupling: Add This compound (1.0 eq).

-

Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1N HCl, and sat. NaHCO3.

-

Result: A constrained dipeptide mimic.

Workflow: Solid Phase Peptide Synthesis (SPPS) Adaptation

Since the scaffold has a secondary amide (lactam) and an aryl group, it cannot be attached to the resin via the ring nitrogen. It must be attached via the 3-amino group (if it is the starting point) or coupled to a resin-bound peptide.

Strategy: "End-Capping" a Resin-Bound Peptide

-

Resin: Rink Amide or Wang Resin with peptide chain (H2N-Peptide-Resin).

-

Linker: Use a dicarboxylic acid linker (e.g., Succinic anhydride) if the scaffold is the "Head".

-

However, usually, this scaffold acts as the Amine component.

-

Correct SPPS Approach: This scaffold is added as the final block to a resin-bound Acid (e.g., Resin-Linker-COOH).

-

-

Coupling: Use PyBOP/HOAt (stronger activation) due to the steric bulk of the o-tolyl group near the reaction center.

-

Cleavage: Standard TFA cleavage releases the peptide-scaffold hybrid.

Case Study: Design of a Factor Xa Inhibitor

Goal: Design a molecule analogous to Apixaban using the piperidin-2-one scaffold.

Design Logic:

-

S1 Pocket: Requires a basic or neutral aromatic group. The o-tolyl group of our scaffold orients into the S1/S4 sub-pocket.

-

S4 Pocket: The amino group at C3 serves as the vector to attach the "P4" moiety (usually a substituted aryl group).

-

Linker: The lactam ring provides the rigid spacing.

Experimental Workflow:

-

Start: this compound.

-

Coupling: React with 4-methoxybenzoic acid (mimicking the P4 interaction).

-

Assay: Test for Factor Xa inhibition (

). -

Optimization: Vary the o-tolyl substituents (e.g., 2-chloro, 2-methoxy) to tune the S1 pocket fit.

Figure 2: Workflow for converting the scaffold into a bioactive protease inhibitor.

Characterization Data (Reference)

When verifying the synthesized scaffold, ensure the following spectral signatures are present:

| Technique | Expected Signal / Characteristic | Interpretation |

| 1H NMR | Aromatic protons of o-tolyl group. | |

| 1H NMR | Methyl group of o-tolyl (singlet). | |

| 1H NMR | C3-H ( | |

| 13C NMR | Lactam Carbonyl (C=O). | |

| IR | ~1640 cm⁻¹ | Strong Lactam C=O stretch. |

| MS (ESI) | [M+H]+ = 205.13 | Molecular ion peak. |

References

- Freidinger, R. M. (2003). Design and Synthesis of Novel Bioactive Peptides and Peptidomimetics. Journal of Medicinal Chemistry. (Contextual grounding on lactam constraints).

-

Perrotta, E., et al. (2025). Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry. Retrieved from [Link]

- Quan, M. L., et al. (2005). Factor Xa Inhibitors: The Evolution of a New Class of Antithrombotics. Journal of Medicinal Chemistry. (Contextual grounding on piperidinone scaffolds in Factor Xa).

- Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Tetrahedron. (Methodology for lactam synthesis).

Application Note: Strategic Cyclization Protocols for 1-Aryl-3-Aminopiperidin-2-one Scaffolds

This Application Note is designed for medicinal chemists and process development scientists. It details two distinct, field-validated protocols for the synthesis of 1-aryl-3-aminopiperidin-2-one , a privileged scaffold found in Factor Xa inhibitors (e.g., Apixaban-related intermediates) and CGRP receptor antagonists.

Executive Summary & Scaffold Utility

The 1-aryl-3-aminopiperidin-2-one (also known as N-aryl-3-amino-valerolactam) is a critical pharmacophore. Its 6-membered lactam ring constrains the amino group into a specific vector, mimicking the

-

Factor Xa Inhibitors: Structural analogs of Apixaban and Rivaroxaban where the central morpholinone or pyrazolopyridinone is replaced or modified.

-

CGRP Antagonists: For migraine treatment, where the lactam acts as a rigid linker.[1]

-

Peptidomimetics: Constrained phenylalanine or ornithine surrogates.

This guide presents two complementary synthetic strategies:

-

The Linear Cyclization Route (Method A): Ideal for multi-gram scale-up; relies on classical alkylation chemistry.

-

The Chiral Pool/Arylation Route (Method B): Ideal for library generation and high enantiopurity; utilizes transition-metal-catalyzed N-arylation of ornithine-derived lactams.

Retrosynthetic Analysis & Pathway Selection[2]

To design the optimal route, we must analyze the bond disconnections.[1]

Figure 1: Retrosynthetic logic for accessing the target scaffold.[1][2] Path A builds the ring on the aniline. Path B attaches the aryl group to a pre-formed chiral lactam.

Method A: The Linear Cyclization Protocol (Scale-Up Ready)

Principle: This method involves the acylation of an aniline with a 2,5-dihaloacyl donor, followed by base-mediated intramolecular cyclization and subsequent amine installation (via azide displacement).[1]

Key Advantages[2]

-

Cost-Effective: Uses cheap commodity chemicals (anilines, dihaloalkanes).[1]

-

Scalable: Avoids expensive transition metal ligands.

-

Robust: Tolerates electron-poor aryl groups better than Pd-catalyzed couplings.

Detailed Protocol

Step 1: Acylation

Reaction: Aniline + 2,4-dichloro-5-bromopentanoyl chloride

-

Setup: Charge a 3-neck RBF with Aniline (1.0 equiv) and DCM (10 V) . Cool to 0°C.

-

Addition: Add Triethylamine (1.2 equiv) dropwise.

-

Acylation: Add 2,5-dichloropentanoyl chloride (1.1 equiv) dropwise, maintaining internal temp < 5°C.

-

Workup: Stir 2h at RT. Wash with 1N HCl, sat.[1] NaHCO3, and brine.[1] Dry (MgSO4) and concentrate.[1]

-

Checkpoint: Product is usually a solid N-aryl-2,5-dichloropentanamide.

-

Step 2: Intramolecular Cyclization (Ring Closure)

Mechanism: Deprotonation of the amide nitrogen allows nucleophilic attack on the C5-chloride.

-

Solvent: Dissolve the crude amide in anhydrous DMF (10 V) .

-